Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Description
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is a bicyclic β-amino acid derivative with a rigid norbornane-like framework. This compound is characterized by its stereochemically dense structure, including a hydroxyl group at C6, a methyl ester at C7, and an azabicyclo[2.2.1]heptane core. Such bicyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-8(11)6-4-2-5(10)7(6)9-3-4;/h4-7,9-10H,2-3H2,1H3;1H/t4-,5+,6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOFBNIXAEHQW-RAPQHUHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1NC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1NC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride typically involves the use of starting materials that can form the azabicyclo heptane core structure. A common approach involves the intramolecular cyclization of suitable precursors that possess both nitrogen and hydroxyl functionalities. Reaction conditions are critical, with controlled temperature and pH being essential to ensure the desired stereochemistry is achieved. Solvents like acetonitrile or dichloromethane are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems to maintain consistency in product quality and yield. The process often involves the use of catalysts to improve reaction efficiency and selectivity. Purification steps include crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride undergoes a variety of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: LiAlH4 (Lithium aluminum hydride) is often used for the reduction of the ester group.
Substitution: Various nucleophiles like ammonia, primary amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-carboxylic acid derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of amide or different ester derivatives.
Scientific Research Applications
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Utilized as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique stereochemistry and functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuroscience and pharmacology.
Industry: Used in the synthesis of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The compound's bicyclic structure and functional groups enable it to fit into binding sites on target molecules, modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream biological effects.
Comparison with Similar Compounds
Structural Analogues in the Bicyclo[2.2.1]heptane Family
Key Observations
Stereochemical Complexity: The target compound shares the bicyclo[2.2.1]heptane core with analogues like 10d and 10m but differs in substituents and stereochemistry.
Synthetic Accessibility : The target compound’s synthesis likely involves chiral resolution or asymmetric catalysis, similar to the methods used for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (NaBH4 reduction, Pd/C hydrogenation) . In contrast, nitro-substituted analogues (10d , 10m ) are synthesized via Diels-Alder reactions with moderate enantiomeric ratios (63:37 to 67:33) .
Challenges and Opportunities
- Stereochemical Purity : The synthesis of the target compound requires precise control over stereochemistry, as seen in the use of ECD spectroscopy and chiral HPLC for analogues like 10j and 10k .
- Functional Group Compatibility : The ester and hydroxyl groups in the target compound may limit stability under acidic/basic conditions, whereas nitro-substituted analogues (10d–10m ) exhibit greater stability but lower solubility .
Biological Activity
Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate; hydrochloride (CAS Number: 2375249-51-5) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : CHClNO
- Molecular Weight : 207.65 g/mol
- LogP : -0.94
- Polar Surface Area : 59 Ų
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly the sigma-2 subtype. Research indicates that modifications to the azabicyclo structure can enhance binding affinity and selectivity for these receptors, which are implicated in various neurobiological processes and diseases.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of compounds related to the azabicyclo framework. For instance, N-substituted derivatives have shown selective binding to sigma receptors, leading to inhibition of tumor cell proliferation in vitro:
| Compound Type | Activity | Reference |
|---|---|---|
| N-substituted 7-azabicyclo[2.2.1]heptanes | High affinity for sigma receptors | |
| Analogues with arylalkyl substituents | Selective for sigma(2) subtype |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which have been observed in animal models. Compounds with similar bicyclic structures were found to exhibit neuroprotective properties against oxidative stress and excitotoxicity:
Case Studies
-
In vitro Binding Studies :
A study conducted on various N-substituted derivatives showed significant binding affinity towards sigma receptors in human cancer cell lines, indicating a promising avenue for drug development targeting these receptors. -
Animal Model Studies :
Research utilizing rodent models demonstrated that administration of methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate; hydrochloride resulted in decreased tumor growth rates compared to control groups.
Q & A
Basic: What synthetic strategies are recommended to achieve the target stereochemistry of this bicyclic compound?
The synthesis of this compound requires meticulous control of stereochemistry. A multi-step approach is typically employed:
Cyclization : Use chiral starting materials or catalysts to form the bicyclo[2.2.1]heptane core. For example, describes a Portoghese-inspired synthesis involving tosylation, borane reduction, and hydrogenation to establish stereocenters .
Hydroxylation : Introduce the 6-hydroxy group via selective oxidation (e.g., Sharpless dihydroxylation) or enzymatic resolution.
Esterification : Methyl ester formation at C7 can be achieved using methanol under acidic conditions or via carbodiimide coupling.
Salt Formation : React the free base with HCl to generate the hydrochloride salt, ensuring purity via recrystallization.
Key Consideration : Monitor stereochemical integrity at each step using chiral HPLC or circular dichroism (CD) spectroscopy.
Advanced: How can computational modeling resolve discrepancies in reported synthetic yields for similar bicyclic compounds?
Discrepancies in synthetic yields (e.g., vs. 18) often arise from reaction conditions or catalyst efficiency. To address this:
- Perform density functional theory (DFT) calculations to compare transition-state energies for competing pathways.
- Use molecular dynamics (MD) simulations to assess solvent effects on reaction kinetics.
- Validate predictions with small-scale experimental trials under controlled conditions (e.g., inert atmosphere, precise temperature).
Example : highlights palladium-catalyzed amination as a high-yield route for analogous structures, suggesting catalyst choice (e.g., Pd-bisimidazolylidene) may improve efficiency .
Basic: What analytical techniques are critical for confirming the compound’s stereochemical configuration?
- X-ray Crystallography : Provides definitive proof of absolute configuration (e.g., ’s use of crystallographic data for a related azabicyclo compound) .
- NMR Spectroscopy :
- NOESY/ROESY: Correlate spatial proximity of protons to confirm ring junction stereochemistry.
- J-coupling analysis: Evaluate dihedral angles between adjacent stereocenters.
- Chiral HPLC : Compare retention times with enantiomerically pure standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
